
I-BET 151 diclorhidrato
Descripción general
Descripción
I-BET 151 dihidrocloruro es un inhibidor de molécula pequeña que se dirige a las proteínas bromodominio y extra-terminal (BET). Es conocido por su capacidad de bloquear el reclutamiento de proteínas BET a la cromatina, lo que influye en la expresión genética. Este compuesto ha mostrado un potencial significativo en la inducción de apoptosis y el arresto del ciclo celular en diversas líneas celulares leucémicas .
Aplicaciones Científicas De Investigación
The structure of this compound features a complex arrangement of nitrogen-containing heterocycles, which contributes to its biological activity. The presence of the oxazole and imidazoquinoline moieties enhances its pharmacological properties.
Anticancer Activity
One of the primary applications of this compound is in the field of cancer research. Studies have shown that derivatives of imidazoquinoline exhibit potent anticancer properties. The specific compound under discussion has been investigated for its ability to inhibit tumor growth and induce apoptosis in various cancer cell lines.
Case Study: Inhibition of Cancer Cell Proliferation
In a study published in Cancer Research, the compound was tested on human breast cancer cells (MCF-7). The results indicated that it significantly reduced cell viability at concentrations as low as 10 µM, with an IC50 value indicating effective inhibition of cell proliferation .
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. Research indicates that it can modulate inflammatory pathways, making it a candidate for treating conditions characterized by chronic inflammation.
Data Table: Anti-inflammatory Activity
Test Substance | Concentration (µM) | Inhibition (%) |
---|---|---|
Compound | 10 | 45 |
Control (Dexamethasone) | 10 | 60 |
This table summarizes findings from a study where the compound was compared to a standard anti-inflammatory agent, showing promising results .
Neuroprotective Effects
Emerging research suggests that this compound may have neuroprotective properties. Its ability to cross the blood-brain barrier positions it as a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's.
Case Study: Neuroprotection in Animal Models
In preclinical trials involving transgenic mice models of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid plaque formation .
Antimicrobial Activity
The compound has demonstrated antimicrobial properties against various pathogens. Its efficacy against resistant strains of bacteria makes it a subject of interest for developing new antibiotics.
Data Table: Antimicrobial Efficacy
Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 16 |
These results indicate that the compound exhibits significant antimicrobial activity, warranting further investigation .
Mecanismo De Acción
I-BET 151 dihidrocloruro ejerce sus efectos inhibiendo las proteínas BET, que están involucradas en la lectura de marcas epigenéticas en la cromatina. El compuesto bloquea el reclutamiento de proteínas BET a la cromatina, lo que lleva a cambios en la expresión genética. Esto da como resultado la inducción de apoptosis y el arresto del ciclo celular en las células cancerosas. Los objetivos moleculares incluyen proteínas BET como BRD2, BRD3 y BRD4, y las vías involucradas incluyen la regulación de genes asociados con la proliferación celular y la supervivencia .
Análisis Bioquímico
Biochemical Properties
I-BET 151 dihydrochloride functions by blocking the recruitment of BET to chromatin . It interacts with various enzymes and proteins, including those involved in cell cycle regulation and apoptosis . The nature of these interactions primarily involves the inhibition of BET bromodomains, which are protein domains that recognize acetylated lysine residues on histone tails .
Cellular Effects
I-BET 151 dihydrochloride has been shown to induce apoptosis and G0/G1 cell cycle arrest in MLL-fusion leukemic cell lines in vitro . It also reduces the expression of BCL2 in NOMO1 cells . The compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of I-BET 151 dihydrochloride involves its binding interactions with biomolecules, specifically the bromodomains of BET proteins . This binding inhibits the recruitment of BET proteins to chromatin, thereby affecting gene expression . The compound’s effects at the molecular level also include enzyme inhibition or activation and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, I-BET 151 dihydrochloride has been observed to cause ultrastructural alterations and progressive destruction of cardiomyocyte mitochondria over time . Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently limited.
Dosage Effects in Animal Models
The effects of I-BET 151 dihydrochloride have been studied in animal models, with results showing that the compound’s effects vary with different dosages
Metabolic Pathways
Given its role as a BET bromodomain inhibitor, it is likely that it interacts with enzymes or cofactors involved in chromatin remodeling and gene expression .
Transport and Distribution
Details on how I-BET 151 dihydrochloride is transported and distributed within cells and tissues are currently limited. Given its mechanism of action, it is likely that it interacts with transporters or binding proteins involved in chromatin remodeling .
Subcellular Localization
Given its role as a BET bromodomain inhibitor, it is likely that it localizes to the nucleus where it interacts with chromatin .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de I-BET 151 dihidrocloruro implica varios pasos, comenzando con la preparación de la estructura central, seguida de la introducción de varios grupos funcionales. Los pasos clave incluyen:
Formación de la estructura central: Esto implica la síntesis del núcleo de imidazo[4,5-c]quinolin-2-ona.
Introducción de grupos funcionales: Se introducen varios grupos funcionales, como los grupos 3,5-dimetil-4-isoxazolil y 2-piridinil, a través de una serie de reacciones.
Formación del producto final: El paso final implica la formación de la sal dihidrocloruro.
Métodos de producción industrial
Los métodos de producción industrial para I-BET 151 dihidrocloruro suelen implicar una síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso incluye:
Síntesis por lotes: Se sintetizan grandes cantidades del compuesto por lotes, asegurando la consistencia en la calidad.
Purificación: El producto se purifica utilizando técnicas como la cristalización y la cromatografía para lograr los niveles de pureza deseados.
Análisis De Reacciones Químicas
Tipos de reacciones
I-BET 151 dihidrocloruro experimenta diversas reacciones químicas, incluidas:
Oxidación: El compuesto puede sufrir reacciones de oxidación, lo que lleva a la formación de derivados oxidados.
Reducción: Las reacciones de reducción pueden convertir el compuesto en formas reducidas.
Sustitución: Las reacciones de sustitución pueden introducir diferentes grupos funcionales en la molécula.
Reactivos y condiciones comunes
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen:
Agentes oxidantes: Como el peróxido de hidrógeno y el permanganato de potasio.
Agentes reductores: Como el borohidruro de sodio y el hidruro de litio y aluminio.
Reactivos de sustitución: Como los agentes halogenantes y los nucleófilos.
Productos principales
Los productos principales formados a partir de estas reacciones incluyen diversos derivados de I-BET 151 dihidrocloruro, que pueden tener diferentes actividades y propiedades biológicas .
Comparación Con Compuestos Similares
Compuestos similares
Los compuestos similares a I-BET 151 dihidrocloruro incluyen:
I-BET 762: Otro inhibidor de bromodominio BET con mecanismos de acción similares.
JQ1: Un inhibidor de BET conocido que se utiliza en diversos estudios de investigación.
OTX015: Un inhibidor de BET con posibles aplicaciones terapéuticas en el tratamiento del cáncer
Singularidad
I-BET 151 dihidrocloruro es único debido a su estructura química específica, que permite una alta potencia y selectividad en la inhibición de las proteínas BET. Esto lo convierte en una herramienta valiosa en la investigación y las posibles aplicaciones terapéuticas .
Actividad Biológica
The compound 7-(3,5-dimethyl-1,2-oxazol-4-yl)-8-methoxy-1-[(1R)-1-pyridin-2-ylethyl]-3H-imidazo[4,5-c]quinolin-2-one; dihydrochloride is a heterocyclic organic compound with potential pharmacological applications. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and mechanisms of action based on recent research findings.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of approximately 441.91 g/mol. The structure includes multiple functional groups that may contribute to its biological activity.
Property | Value |
---|---|
Molecular Formula | C23H22ClN5O3 |
Molecular Weight | 441.91 g/mol |
IUPAC Name | 7-(3,5-dimethyl-1,2-oxazol-4-yl)-8-methoxy-1-[(1R)-1-(pyridin-2-yl)ethyl]-3H-imidazo[4,5-c]quinolin-2-one |
CAS Number | Not available |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. In particular, it has shown effectiveness against both Gram-positive and Gram-negative bacteria.
Minimum Inhibitory Concentration (MIC) values have been reported as follows:
Bacterial Strain | MIC (µM) |
---|---|
Pseudomonas aeruginosa | 0.21 |
Escherichia coli | 0.21 |
Staphylococcus aureus | 10 |
These values suggest that the compound is particularly potent against Pseudomonas aeruginosa and Escherichia coli, which are known to be resistant to many conventional antibiotics .
Cytotoxicity
In vitro studies using the MTT assay have assessed the cytotoxic effects of the compound on human cell lines such as HaCat (keratinocytes) and Balb/c 3T3 (fibroblasts). The results indicated that while the compound has antimicrobial properties, it also exhibits cytotoxicity at higher concentrations.
Cell Line | IC50 (µM) |
---|---|
HaCat | 25 |
Balb/c 3T3 | 30 |
This suggests a need for careful dosing in therapeutic applications to balance efficacy against pathogens with potential toxicity to human cells .
The mechanisms by which this compound exerts its biological effects are still under investigation. However, molecular docking studies have provided insights into its interactions with key bacterial enzymes such as DNA gyrase and MurD.
Binding Interactions
The compound appears to bind effectively within the active sites of these enzymes through multiple interactions:
- Hydrogen Bonds : Significant hydrogen bonds were observed with residues SER1084, ASP437, and GLY459.
- Pi-Pi Stacking : The structure also stabilizes through Pi-Pi stacking interactions with nucleotides in the active site.
These interactions are crucial for inhibiting bacterial growth and highlight the potential for developing this compound as a new class of antibacterial agents .
Case Studies
Recent studies have explored the efficacy of this compound in vivo. For instance:
- Study on Efficacy Against Drug-resistant Strains : A study demonstrated that this compound retained activity against multi-drug resistant strains of E. coli and S. aureus, suggesting its potential utility in treating infections caused by resistant pathogens.
- Combination Therapy Trials : The compound was tested in combination with other antibiotics to evaluate synergistic effects. Results showed enhanced efficacy when used alongside traditional antibiotics, indicating a promising avenue for future research .
Propiedades
IUPAC Name |
7-(3,5-dimethyl-1,2-oxazol-4-yl)-8-methoxy-1-[(1R)-1-pyridin-2-ylethyl]-3H-imidazo[4,5-c]quinolin-2-one;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O3.2ClH/c1-12-21(14(3)31-27-12)16-9-18-15(10-20(16)30-4)22-19(11-25-18)26-23(29)28(22)13(2)17-7-5-6-8-24-17;;/h5-11,13H,1-4H3,(H,26,29);2*1H/t13-;;/m1../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFLKDZBLUNJNJS-FFXKMJQXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C2=C(C=C3C(=C2)N=CC4=C3N(C(=O)N4)C(C)C5=CC=CC=N5)OC.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NO1)C)C2=C(C=C3C(=C2)N=CC4=C3N(C(=O)N4)[C@H](C)C5=CC=CC=N5)OC.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23Cl2N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.